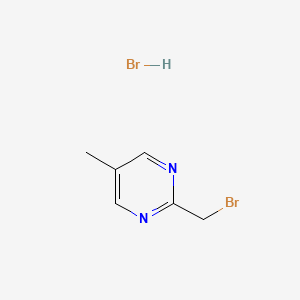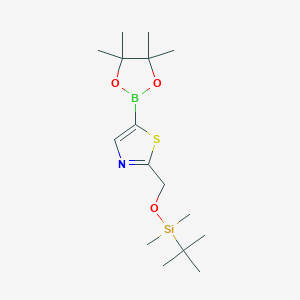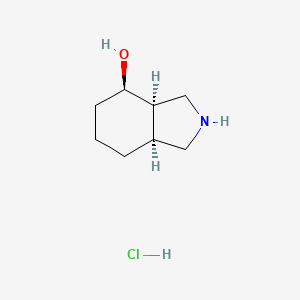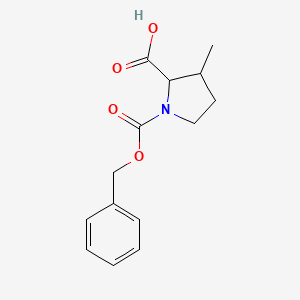![molecular formula C7H7N3O B7980253 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol](/img/structure/B7980253.png)
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
描述
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol: is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a methanol group attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the methanol group. One common method involves the use of a Cu-catalyzed coupling reaction. For instance, starting from 5-bromo-2,4-dichloropyrimidine, a series of steps including N-alkylation, Sonogashira coupling, and cyclization can be employed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The pyrrolo[2,3-d]pyrimidine core can undergo substitution reactions, particularly at positions that are activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Substitution: Halogenation can be achieved using reagents like NBS (N-Bromosuccinimide) under light or heat.
Major Products:
Oxidation: The major products would be the corresponding aldehyde or carboxylic acid derivatives.
Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.
科学研究应用
Chemistry: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: This compound has shown promise in antiviral research, particularly against the Zika virus. Its derivatives have been studied for their ability to inhibit viral replication with low cytotoxicity . Additionally, it is being explored for its potential as an anticancer agent due to its ability to interfere with specific molecular pathways involved in cell proliferation .
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics .
作用机制
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol largely depends on its specific application. In antiviral research, it targets viral enzymes and inhibits their activity, thereby preventing viral replication . In anticancer research, it may inhibit key signaling pathways that are essential for cancer cell survival and proliferation .
相似化合物的比较
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol: This compound has a similar core structure but with a chlorine atom at the 4-position, which can significantly alter its chemical properties and biological activities.
1H-Pyrazolo[3,4-d]pyrimidine: This scaffold is similar but features a pyrazole ring fused to the pyrimidine, which can lead to different reactivity and applications.
Uniqueness: 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable building block in synthetic chemistry and drug development .
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWTCXCUPEXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


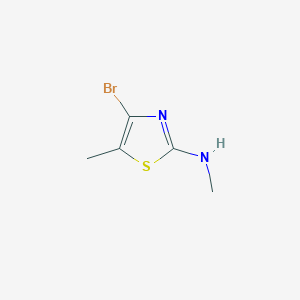
![2-Chlorothieno[3,2-c]pyridine](/img/structure/B7980180.png)
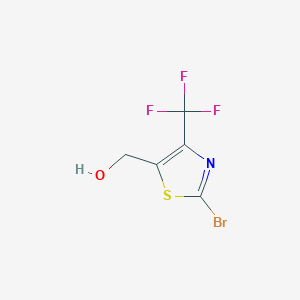
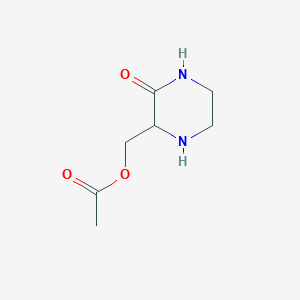
![Ethyl 6-bromo-1,2-dihydropyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B7980202.png)
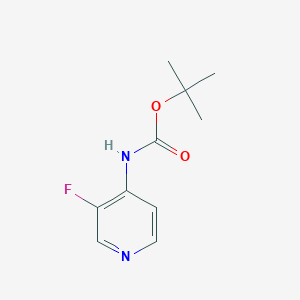
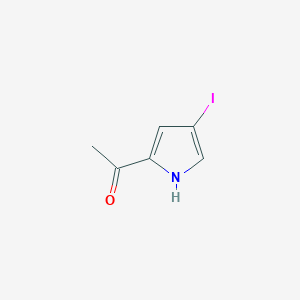
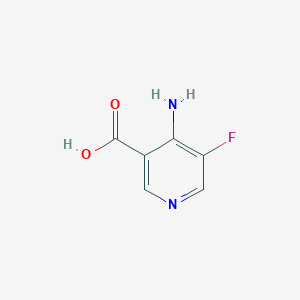
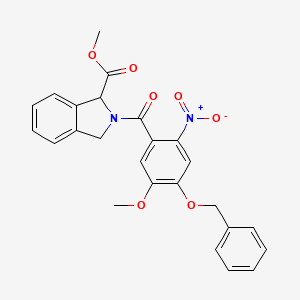
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7980241.png)
